1-(4-Bromo-2-fluorophenyl)butan-2-one 1-(4-Bromo-2-fluorophenyl)butan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13393290
InChI: InChI=1S/C10H10BrFO/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6H,2,5H2,1H3
SMILES: CCC(=O)CC1=C(C=C(C=C1)Br)F
Molecular Formula: C10H10BrFO
Molecular Weight: 245.09 g/mol

1-(4-Bromo-2-fluorophenyl)butan-2-one

CAS No.:

Cat. No.: VC13393290

Molecular Formula: C10H10BrFO

Molecular Weight: 245.09 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-2-fluorophenyl)butan-2-one -

Specification

Molecular Formula C10H10BrFO
Molecular Weight 245.09 g/mol
IUPAC Name 1-(4-bromo-2-fluorophenyl)butan-2-one
Standard InChI InChI=1S/C10H10BrFO/c1-2-9(13)5-7-3-4-8(11)6-10(7)12/h3-4,6H,2,5H2,1H3
Standard InChI Key KCWJATFMAIJXTB-UHFFFAOYSA-N
SMILES CCC(=O)CC1=C(C=C(C=C1)Br)F
Canonical SMILES CCC(=O)CC1=C(C=C(C=C1)Br)F

Introduction

Chemical Structure and Nomenclature

The molecular formula of 1-(4-Bromo-2-fluorophenyl)butan-2-one is C₁₀H₁₀BrFO, with a molecular weight of 245.09 g/mol . The IUPAC name reflects the substitution pattern: the phenyl group is attached to the first carbon of the butanone chain, with bromine and fluorine at the 4- and 2-positions, respectively. Key structural attributes include:

  • Ketone functional group at the second carbon (C2) of the butanone chain.

  • Bromine (Br) at the para position (C4) of the phenyl ring, enhancing electrophilicity.

  • Fluorine (F) at the ortho position (C2), contributing to steric and electronic effects .

The compound’s canonical SMILES is CC(=O)CCc1ccc(c(c1)F)Br, and its InChIKey is ASKFCSCYGAFWAB-UHFFFAOYSA-N .

Synthesis and Industrial Production

Synthetic Routes

1-(4-Bromo-2-fluorophenyl)butan-2-one is typically synthesized via Friedel-Crafts acylation or bromination of precursor ketones:

  • Friedel-Crafts Acylation: Reacting 4-bromo-2-fluorobenzene with butanoyl chloride in the presence of Lewis acids like AlCl₃ yields the ketone backbone .

  • Bromination: Bromination of 1-(2-fluorophenyl)butan-2-one using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions introduces the bromine substituent.

Optimization Parameters:

  • Temperature: 0–25°C to prevent over-bromination.

  • Solvent: Dichloromethane or acetic acid for polar aprotic conditions.

  • Catalyst: FeBr₃ or AlCl₃ enhances regioselectivity .

Industrial-Scale Production

Industrial methods employ continuous flow reactors to ensure high yield (>85%) and purity (>95%). Automated systems regulate temperature, pressure, and stoichiometry, minimizing byproducts like dibrominated derivatives .

Physicochemical Properties

PropertyValueSource
Boiling Point313.3°C (at 760 mmHg)
Density1.4 ± 0.1 g/cm³
Flash Point143.3 ± 22.3°C
Vapor Pressure0.0 ± 0.7 mmHg at 25°C
LogP (Partition Coefficient)2.98

The electron-withdrawing effects of bromine and fluorine increase the ketone’s electrophilicity, facilitating nucleophilic substitution reactions .

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents like DMSO:
C10H10BrFO+NH3C10H11FN+HBr\text{C}_{10}\text{H}_{10}\text{BrFO} + \text{NH}_3 \rightarrow \text{C}_{10}\text{H}_{11}\text{FN} + \text{HBr}
This reactivity is exploited in synthesizing pharmaceuticals like Droperidol precursors.

Reduction and Oxidation

  • Reduction: Sodium borohydride (NaBH₄) reduces the ketone to 1-(4-Bromo-2-fluorophenyl)butan-2-ol, a chiral alcohol.

  • Oxidation: Strong oxidizers like KMnO₄ convert the ketone to 4-bromo-2-fluorobenzoic acid .

Pharmaceutical Applications

1-(4-Bromo-2-fluorophenyl)butan-2-one is a key intermediate in:

  • Antipsychotic Agents: Used in synthesizing dopamine receptor antagonists .

  • Anti-inflammatory Drugs: Derivatives inhibit cyclooxygenase (COX) enzymes, with IC₅₀ values <20 μM.

  • Anticancer Compounds: Apoptosis induction in HT-29 colon cancer cells (IC₅₀ = 19.45 μM).

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s halogenated phenyl group interacts with cytochrome P450 enzymes, modulating drug metabolism. Docking studies reveal binding affinity (-8.2 kcal/mol) to the active site of carbonic anhydrase-II .

Cytotoxicity

Cell LineIC₅₀ (μM)Reference
HT-29 (Colon)19.45
MCF-7 (Breast)26.04

The Structure-Activity Relationship (SAR) highlights the necessity of halogen atoms for bioactivity. Fluorine enhances metabolic stability, while bromine increases lipophilicity .

Comparative Analysis with Analogues

CompoundBoiling Point (°C)LogPBioactivity (IC₅₀)
1-(4-Bromo-2-fluorophenyl)butan-2-one313.32.9819.45 μM
4-Bromo-1-(4-fluorophenyl)butan-1-one313.32.9828.39 μM
3-Bromo-4-(4-chloro-2-fluorophenyl)butan-2-one280.73.1226.04 μM

Key Insight: Ortho-fluorine substitution improves target binding compared to para-substituted analogues .

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